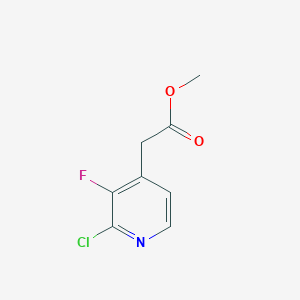![molecular formula C10H15ClN2O2 B13465424 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is a chemical compound with a unique structure that combines a pyridine ring with a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, and the final step involves the reaction with sodium and ammonium chloride in an ethanol solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.
科学研究应用
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Uniqueness
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride stands out due to its unique combination of a pyridine ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-methyl-2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-10(2,9(13)14)12-7-8-5-3-4-6-11-8;/h3-6,12H,7H2,1-2H3,(H,13,14);1H |
InChI 键 |
CZWOUPSINDGMTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)NCC1=CC=CC=N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


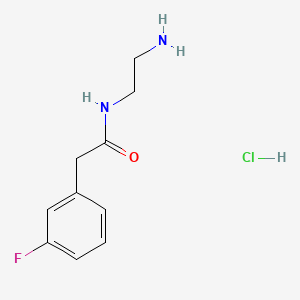
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
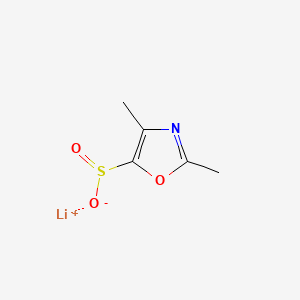
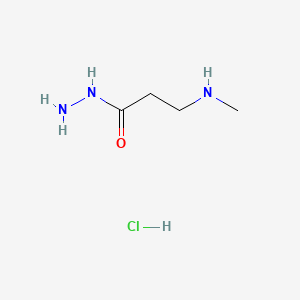
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
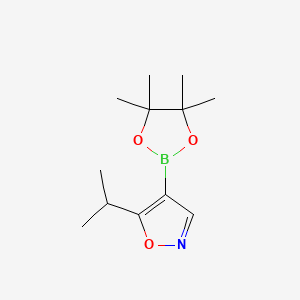

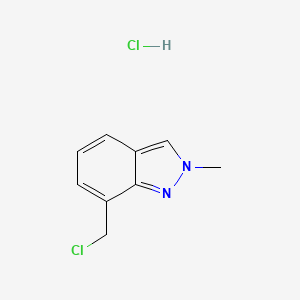
![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
